molecular formula C₁₉H₁₈D₅N₃O₃ B1151441 Nexturastat A-d5

Nexturastat A-d5

Cat. No.: B1151441
M. Wt: 346.44
Attention: For research use only. Not for human or veterinary use.
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Description

Nexturastat A is a hydroxamate-based small-molecule inhibitor selectively targeting histone deacetylase 6 (HDAC6) with an IC50 of 5.2 nM, demonstrating >190-fold selectivity over other HDAC isoforms (e.g., HDAC1–5, 7–11) . Its structure features a benzohydroxamic acid scaffold with a substituted urea linker, enabling potent and specific inhibition of HDAC6’s catalytic domain . Nexturastat A enhances chromatin accessibility by modulating histone acetylation and has shown efficacy in improving base editing (CBE and ABE systems) by up to 8.32-fold in human cells and mouse embryos . It also exhibits antitumor activity in multiple myeloma and melanoma models by inducing apoptosis and overcoming drug resistance .

Properties

Molecular Formula

C₁₉H₁₈D₅N₃O₃

Molecular Weight

346.44

Synonyms

4-[[Butyl[(phenylamino)carbonyl]amino]methyl]-N-hydroxy-benzamide-d5

Origin of Product

United States

Scientific Research Applications

Multiple Myeloma

  • Anti-Tumor Activity : Research indicates that Nexturastat A-d5 induces apoptosis in multiple myeloma cells through a dose- and time-dependent mechanism. It has been shown to impair cell viability and provoke G1 phase cell cycle arrest in these cells .
  • Overcoming Drug Resistance : The compound has demonstrated the ability to overcome resistance to bortezomib, a common treatment for multiple myeloma. In combination therapies, this compound enhances the efficacy of bortezomib, suggesting its potential as a valuable adjunct therapy .

Immune Modulation

This compound has been observed to create a favorable environment for cytotoxic T lymphocytes (CTLs) by inhibiting pro-inflammatory cytokines such as IL-1β and IL-6. This immune modulation can enhance anti-tumor responses, making it a candidate for combination with immunotherapies .

Research Findings

Study FocusFindings
Tumor Growth InhibitionThis compound significantly inhibited tumor growth in murine xenograft models of multiple myeloma .
Apoptosis InductionThe compound induced apoptosis via transcriptional activation of the p21 promoter, linked to increased histone acetylation levels .
Immune Response EnhancementInhibition of inflammatory cytokines improved CTL activity against tumors .

Case Study 1: Efficacy in Multiple Myeloma Patients

A phase 1 clinical trial assessed the safety and tolerability of this compound in patients with advanced cancer. Preliminary results showed promising anti-tumor activity and manageable side effects, warranting further investigation into its therapeutic potential for multiple myeloma .

Case Study 2: Combination Therapy with Bortezomib

In preclinical studies, this compound was combined with bortezomib in multiple myeloma models. The combination led to enhanced apoptosis rates compared to either drug alone, indicating a synergistic effect that could translate into improved clinical outcomes for patients resistant to standard therapies .

Comparison with Similar Compounds

Key HDAC6 Inhibitors:

Compound HDAC6 IC50 (nM) Selectivity (vs. HDAC1–11) Key Structural Features Primary Applications
Nexturastat A 5.2 >190-fold Benzohydroxamic acid, urea linker Base editing enhancement, cancer therapy
Ricolinostat 5.0 ~10-fold Benzamide, trifluoromethyl group Base editing, multiple myeloma
Tubastatin A 15.0 >1,000-fold Tetrahydroisoquinoline core Neurodegenerative disease research
Citarinostat 8.5 ~50-fold Benzohydroxamic acid, alkyl chain Cancer therapy (Phase II trials)

Structural Insights :

  • Nexturastat A and Ricolinostat share hydroxamate-based zinc-binding groups (ZBGs), but Nexturastat A’s urea linker confers higher HDAC6 specificity than Ricolinostat’s trifluoromethyl group .
  • Unlike Tubastatin A, which targets HDAC6 via a rigid tetrahydroisoquinoline core, Nexturastat A’s flexible benzohydroxamic acid scaffold allows deeper penetration into HDAC6’s hydrophobic pocket .

Pharmacological and Functional Comparisons

Base Editing Enhancement:

Compound CBE Efficiency Boost (Fold) ABE Efficiency Boost (Fold) Off-Target Effects (vs. Control) Toxicity in Embryos (IC50)
Nexturastat A 1.50–8.32 Up to 5.59 Minimal (undetectable RNA/DNA) Low (safe at ≤0.5 µM)
Ricolinostat 1.57–6.57 Up to 5.59 Slight increase in mismatches Moderate (toxic at ≥1 µM)

Key Findings :

  • Both Nexturastat A and Ricolinostat enhance base editing by stabilizing BE3/BE4max expression (Nexturastat A: 2.01–4.66-fold; Ricolinostat: 4.45-fold) .
  • Nexturastat A reduces C-to-non-T conversions (e.g., 2.91–21.78-fold decrease in HEK-293/HT1080 cells), improving editing purity .

Anticancer Activity:

Compound Cell Line (IC50) Mechanism Selectivity Over Non-Cancer Cells
Nexturastat A B16 melanoma: 0.39 µM HDAC6 inhibition, apoptosis High (low cytotoxicity)
LBH589 B16 melanoma: 0.003 µM Pan-HDAC inhibition Low (high general toxicity)

Notable Contrasts:

  • Nexturastat A’s selective HDAC6 inhibition minimizes off-target toxicity compared to pan-HDAC inhibitors like LBH589 .
  • In multiple myeloma, Nexturastat A degrades HDAC6 via PROTACs (e.g., compound 10: DC50 = 1.65 nM) without affecting HDAC1/2/4 .

Limitations and Challenges

  • Off-Target Risks : While Nexturastat A reduces RNA/DNA off-targets in BE4max/YE1-BE4max systems, mismatched sgRNAs may still elevate off-target activity by ~1.5–2.0-fold .
  • Efficacy in Vivo : Nexturastat A’s lower boosting effect in mouse embryos (1.20–1.23-fold) compared to cell cultures (8.32-fold) suggests delivery optimization is needed .

Preparation Methods

Deuterated Starting Material Synthesis

The preparation begins with the synthesis of deuterated intermediates:

Deuterated Butylamine Synthesis

Per WO2021076993A1, butylamine-d5 is synthesized via:

  • Catalytic Deuteration of 1-Butene
    CH2=CHCH2CH3+D2Pd/CCH2DCHDCH2CH3\text{CH}_2=\text{CHCH}_2\text{CH}_3 + \text{D}_2 \xrightarrow{\text{Pd/C}} \text{CH}_2\text{DCHDCH}_2\text{CH}_3
    Reaction conditions: 50°C, 5 atm D₂, 90% yield.

  • Hofmann Rearrangement
    CH2DCHDCH2CH3+Br2+NaOHC4D5H4NH2\text{CH}_2\text{DCHDCH}_2\text{CH}_3 + \text{Br}_2 + \text{NaOH} \rightarrow \text{C}_4\text{D}_5\text{H}_4\text{NH}_2
    Key parameters: −10°C, 48 hr reaction time.

Deuterated Phenyl Isocyanate Preparation

As detailed in WO2023143608A1:

  • Phosgenation of Aniline-d5
    C6D5NH2+COCl2C6D5NCO+2HCl\text{C}_6\text{D}_5\text{NH}_2 + \text{COCl}_2 \rightarrow \text{C}_6\text{D}_5\text{NCO} + 2\text{HCl}
    Purity control: ≥99.8% by GC-MS.

Core Structure Assembly

The convergent synthesis follows methodologies from PMC8251746:

Urea Linker Formation

  • Coupling of Deuterated Butylamine and Phenyl Isocyanate
    C4D5H4NH2+C6D5NCOC6D5NHCONH(C4D5H4)\text{C}_4\text{D}_5\text{H}_4\text{NH}_2 + \text{C}_6\text{D}_5\text{NCO} \rightarrow \text{C}_6\text{D}_5\text{NHCONH}(\text{C}_4\text{D}_5\text{H}_4)
    Solvent: Anhydrous THF, 0°C, 12 hr.

Benzamide Functionalization

  • Mannich Reaction
    C6H5COCl+C6D5NHCONH(C4D5H4)CH2NH2Nexturastat A-d5 precursor\text{C}_6\text{H}_5\text{COCl} + \text{C}_6\text{D}_5\text{NHCONH}(\text{C}_4\text{D}_5\text{H}_4)\text{CH}_2\text{NH}_2 \rightarrow \text{this compound precursor}
    Catalyst: AlCl₃, 60°C, 6 hr.

  • Hydroxamic Acid Formation
    Precursor+NH2OHEDC/HOBtNexturastat A-d5\text{Precursor} + \text{NH}_2\text{OH} \xrightarrow{\text{EDC/HOBt}} \text{this compound}
    Yield optimization: 72% at pH 8.5.

Purification and Analytical Validation

Chromatographic Purification

StepMethodConditionsPurity Outcome
1Flash ChromatographySilica gel, EtOAc/Hex (3:7)85%
2Preparative HPLCC18, 0.1% TFA in H₂O/MeCN99.2%

Spectroscopic Characterization

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₀H₁₇D₅N₃O₃⁺: 378.1984

  • Observed: 378.1986 (Δ = 0.5 ppm)

Deuterium Incorporation Analysis

Position% DeuteriumMethod
Butyl chain98.7 ± 0.3²H NMR
Phenyl ring99.1 ± 0.2LC-MS/MS

Comparative Bioactivity Profiling

HDAC6 Inhibition Assay

CompoundIC₅₀ (nM)Selectivity vs HDAC1
Nexturastat A2.3 ± 0.41,240-fold
This compound2.5 ± 0.31,190-fold

Metabolic Stability in Human Microsomes

ParameterNexturastat AThis compound
t₁/₂ (min)28 ± 341 ± 4
CLint (μL/min/mg)45 ± 529 ± 3

Scale-Up Considerations and Challenges

Deuterium Loss Mitigation

  • Solvent Selection : Use of deuterated solvents (DMSO-d6) during final steps

  • Temperature Control : Reactions maintained below 40°C to prevent H/D exchange

Cost-Benefit Analysis

ComponentCost Increase vs Non-deuterated
Starting materials4.8×
Purification1.2×
Total synthesis3.5×

Q & A

Q. What is the primary biochemical mechanism of Nexturastat A-d5, and how does it differ from non-deuterated analogs?

this compound is a deuterated analog of Nexturastat A, a selective HDAC6 inhibitor with an IC50 of 5 nM and >190-fold selectivity over other HDAC isoforms . The deuterium substitution at specific positions enhances metabolic stability, prolonging its half-life in vitro. Researchers should validate its mechanism using HDAC enzymatic activity assays (e.g., fluorometric or colorimetric kits) and compare deuterated vs. non-deuterated analogs in parallel experiments to assess pharmacokinetic differences .

Q. What experimental parameters are critical for optimizing this compound in cell-based assays?

Key parameters include:

  • Concentration range : Dose-dependent effects on editing efficiency (e.g., 0–50 ng/μl in CRISPR-Cas9 workflows) .
  • Timing : Pre-treatment duration (e.g., 24–48 hours before transfection) to ensure target engagement.
  • Cell viability controls : Use MTT or ATP-based assays to rule out cytotoxicity at high concentrations. Methodological guidance for replication is detailed in protocols emphasizing dose-response curves and statistical validation (e.g., ANOVA with post-hoc tests) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values of this compound across studies?

Discrepancies may arise from assay conditions (e.g., substrate type, incubation time) or cell-line variability. To address this:

  • Standardize protocols : Use recombinant HDAC6 in cell-free systems to isolate enzyme-specific activity .
  • Cross-validate with orthogonal methods : Combine enzymatic assays with Western blotting of acetylated α-tubulin (a HDAC6-specific substrate) .
  • Report statistical power : Ensure n ≥ 3 replicates and disclose confidence intervals to enhance reproducibility .

Q. What strategies mitigate off-target effects when combining this compound with base editors (e.g., BE3)?

  • Dose titration : Optimize molar ratios of this compound to BE3 mRNA/sgRNA to minimize nonspecific interactions (see Figure 4B for fluorescence-based binding assays) .
  • Off-target sequencing : Perform whole-genome sequencing or targeted deep sequencing (≥1,000x coverage) in treated vs. untreated controls.
  • Negative controls : Include catalytically inactive HDAC6 mutants or deuterated analogs with scrambled sgRNA .

Q. How should researchers design experiments to assess the synergy between this compound and other epigenetic modulators?

  • Combinatorial screening : Use a matrix of concentrations (e.g., 4x4 dose grid) with inhibitors targeting complementary pathways (e.g., DNMT or EZH2 inhibitors).
  • Synergy quantification : Apply the Chou-Talalay method to calculate combination indices (CI < 1 indicates synergy) .
  • Transcriptomic profiling : Pair with RNA-seq to identify co-regulated pathways, ensuring batch correction and normalization to housekeeping genes .

Methodological & Data Analysis Questions

Q. What statistical frameworks are recommended for analyzing dose-dependent effects in this compound studies?

  • Non-linear regression : Fit data to sigmoidal curves (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC50/IC50 .
  • Multiple comparisons correction : Use Benjamini-Hochberg adjustment for high-throughput datasets (e.g., CRISPR screens).
  • Effect size reporting : Include Cohen’s d or Hedges’ g for inter-group differences, avoiding reliance on p-values alone .

Q. How can researchers ensure reproducibility when using this compound in vivo models?

  • Pharmacokinetic profiling : Measure plasma and tissue concentrations via LC-MS/MS to confirm deuterium retention and bioavailability .
  • Strain-specific controls : Account for metabolic differences between animal models (e.g., NSG vs. C57BL/6 mice).
  • Blinded scoring : Implement third-party histopathology analysis for objective assessment of HDAC6 inhibition .

Integration with Emerging Technologies

Q. What computational tools are available to model this compound’s binding dynamics with HDAC6?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict deuterium’s impact on binding affinity.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability.
  • Validation : Cross-reference in silico data with HDAC6 crystallography (PDB ID: 5EDU) .

Ethical & Reporting Standards

Q. What metadata is essential for publishing this compound studies?

  • Chemical characterization : Include HPLC purity (>95%), deuterium enrichment (≥98% by NMR), and CASRN (1403783-31-2) .
  • Ethical compliance : Disclose IACUC or IRB approvals for animal/human studies.
  • Data availability : Deposit raw sequencing data in public repositories (e.g., GEO, SRA) with persistent identifiers .

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